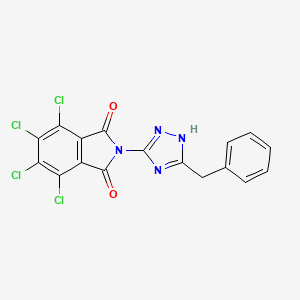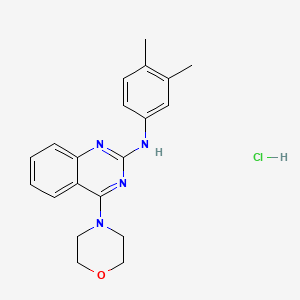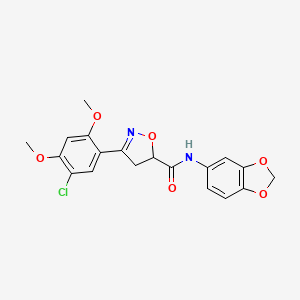
1-(phenylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-(phenylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as PSNCBAM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been found to have various biological activities.
Applications De Recherche Scientifique
Material Science: Creation of Glassy Gels
Researchers have developed a new class of materials termed ‘glassy gels’, which combine properties of both glassy polymers and gels . These materials are over 50% liquid yet maintain a hardness comparable to glassy polymers. The presence of ionic liquids within these gels allows them to conduct electricity more efficiently than common plastics. The compound SMR000081375 could potentially be used as a precursor or a catalyst in the synthesis of these glassy gels, contributing to their unique electrical and mechanical properties.
Computational Biology: Memory Reference Behavior Analysis
In computational biology, understanding the memory reference behavior of applications on parallel processors is crucial . SMR000081375 could be used to model the interactions within a biological system that is being simulated on a parallel processor. This would help in optimizing the memory usage and improving the performance of simulations related to biological processes.
Agricultural Biotechnology: Fertility and Stress Response in Rice
The compound has been linked to the regulation of fertility and environmental stress responses in rice . It interacts with the NADPH-dependent H2O2 signaling pathway, which is crucial for plant growth and response to environmental stressors. This application is significant for developing rice strains with improved fertility and stress tolerance.
Photosynthesis Research: Delaying Senescence in Rice Leaves
CBKinase1_011292 has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This application is vital for enhancing the photosynthetic efficiency and yield of rice, especially in saline environments, which is a growing concern due to climate change.
Environmental Science: Catalytic Reduction of Pollutants
The compound could be used in the catalytic reduction of environmental pollutants such as p-nitrophenol . Its potential role in enhancing the activity of catalysts could lead to more efficient and environmentally friendly methods for treating wastewater.
Pharmaceutical Research: Drug Design and Synthesis
In pharmaceutical research, the structural features of SMR000081375 could be utilized in the design and synthesis of new drugs . Its phenylsulfonyl and pyridinylmethyl groups could interact with biological targets, leading to potential applications in the treatment of various diseases.
Chemical Engineering: Polymer Synthesis
The compound’s ability to interact with polymers and affect their properties could be applied in the synthesis of new polymeric materials . These materials could have unique characteristics such as enhanced durability or electrical conductivity.
Biochemistry: Enzyme Inhibition Studies
SMR000081375 could serve as an inhibitor or modulator for certain biochemical pathways . By binding to enzymes or receptors, it could help in studying the mechanisms of action of these biological molecules and in the development of new biochemical assays.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-13-15-6-4-10-19-12-15)16-7-5-11-21(14-16)25(23,24)17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGUVIYINFHIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-furyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195912.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195926.png)
![4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B4195928.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4195935.png)

![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4195942.png)
![6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4195949.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4195956.png)
![3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4195959.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4195976.png)
![5-fluoro-2-methoxy-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4195981.png)
![1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4195996.png)